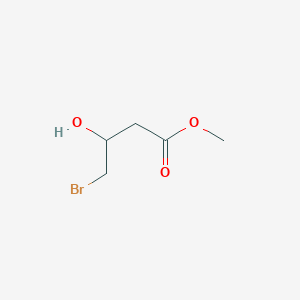

Methyl 4-bromo-3-hydroxybutanoate

概要

説明

Methyl 4-bromo-3-hydroxybutanoate is an organic compound that belongs to the class of β-keto esters. It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly hydroxymethylglutaryl-CoA reductase inhibitors, which are used to lower cholesterol levels .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxybutanoate can be synthesized through the reduction of methyl 4-bromo-3-oxobutyrate. This reduction is typically catalyzed by NADPH-dependent aldo-keto reductase enzymes, such as those derived from Penicillium citrinum . The reaction conditions often involve the use of Escherichia coli cells expressing the reductase enzyme and glucose dehydrogenase for cofactor regeneration .

Industrial Production Methods

For industrial production, the enzymatic reduction process is optimized for high yield and purity. The use of recombinant E. coli cells in a water/butyl acetate two-phase system has been shown to achieve high productivity of methyl 4-bromo-3-hydroxybutyrate .

化学反応の分析

Types of Reactions

Methyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different hydroxybutyrate derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions include various hydroxybutyrate derivatives and substituted butyrate compounds .

科学的研究の応用

Methyl 4-bromo-3-hydroxybutanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.

作用機序

The mechanism of action of methyl 4-bromo-3-hydroxybutyrate involves its reduction by NADPH-dependent aldo-keto reductase enzymes. The enzyme catalyzes the reduction of the keto group to a hydroxyl group, resulting in the formation of the hydroxybutyrate derivative . This reaction is highly stereospecific, producing the (S)-enantiomer with high optical purity .

類似化合物との比較

Similar Compounds

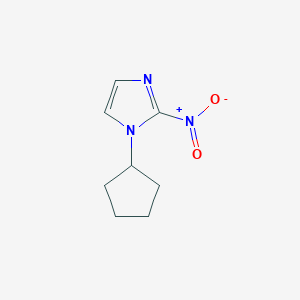

Methyl 4-chloro-3-hydroxybutyrate: Similar in structure but contains a chlorine atom instead of bromine.

Ethyl 4-chloro-3-hydroxybutyrate: Similar in structure but contains an ethyl group instead of a methyl group and a chlorine atom instead of bromine.

Uniqueness

Methyl 4-bromo-3-hydroxybutanoate is unique due to its high reactivity and specificity in enzymatic reactions. The presence of the bromine atom makes it more reactive compared to its chloro analogs, which can be advantageous in certain synthetic applications .

特性

分子式 |

C5H9BrO3 |

|---|---|

分子量 |

197.03 g/mol |

IUPAC名 |

methyl 4-bromo-3-hydroxybutanoate |

InChI |

InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |

InChIキー |

MBBQAVVBESBLGH-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC(CBr)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8734565.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)